Lanirapid is a medication classified under the group of cardiac glycosides, specifically containing the active ingredient β-Metildigoxina. This compound is primarily used to treat conditions such as congestive heart failure and various cardiac arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia. By enhancing the force and speed of heart contractions, it improves cardiac output and alleviates symptoms associated with heart failure .
Lanirapid is manufactured by Kern Pharma, S.L., located in Terrassa, Barcelona, Spain. It is categorized as a cardiac glycoside, which is a class of drugs that increase the contractility of the heart muscle. This classification is significant as it indicates its therapeutic use in managing heart-related conditions by modulating the heart's electrical activity and improving its pumping efficiency .
The synthesis of β-Metildigoxina involves chemical modifications of natural cardiac glycosides, particularly those derived from plants like Digitalis purpurea. The process typically includes:
These methods ensure that the final product maintains efficacy while minimizing side effects associated with other glycosides .
The molecular formula for β-Metildigoxina is , with a molar mass of approximately 402.51 g/mol. The structure features:
The three-dimensional conformation of β-Metildigoxina allows it to effectively bind to sodium-potassium ATPase enzymes in cardiac cells, enhancing its therapeutic action .
Lanirapid undergoes several key reactions within the body:
These reactions are critical for its effectiveness in treating heart failure and rhythm disturbances .
The mechanism of action for β-Metildigoxina primarily involves:
This multifaceted approach allows Lanirapid to improve cardiac function effectively while managing rhythm disturbances .
Lanirapid presents several notable physical and chemical properties:
These properties are essential for ensuring proper formulation and patient compliance .
Lanirapid is utilized primarily in cardiology for:
Additionally, research continues into its potential applications beyond traditional uses, exploring effects on other cardiovascular conditions .
The evolutionary trajectory of cardiac glycosides like β-methyldigoxin (Lanirapid's active compound) traces back to ancient microbial secondary metabolism. Secondary metabolites emerged over 3,500 million years ago in microbial mats dominated by eubacteria, functioning primarily as chemical defenses against competitors, predators, or parasites [1]. These compounds evolved from universally present precursors (acetyl-CoA, amino acids, shikimate) through gene duplication and divergence of primary metabolic enzymes [1] [8]. The biosynthetic pathways for cardiac glycosides likely originated in Actinobacteria or related lineages, which developed enzymatic machinery for sterol modification – a capability rare in most bacteria but conserved in these taxa. This evolutionary process enabled the production of structurally complex molecules with specific biological activities through enzyme promiscuity and domain shuffling within biosynthetic gene clusters (BGCs) [8] [10]. The conservation of these pathways across deep phylogenetic branches underscores their adaptive significance in chemical ecology and inter-species competition [1] [6].
Table 1: Evolutionary Milestones in Secondary Metabolite Development Relevant to Cardiac Glycosides
Evolutionary Stage | Key Development | Biological Significance |
---|---|---|
Microbial Mat Ecosystems (3500 MYA) | First antibiotic metabolites | Chemical defense in crowded habitats |
Primary Metabolic Diversification | Gene duplication of primary metabolic enzymes | Foundation for specialized enzymatic functions |
Emergence of Terpenoid Pathways | Sterol modification capabilities | Precursor to cardiac glycoside backbone structures |
Actinobacterial Radiation | Refinement of oxidative glycosylation | Production of bioactive cardenolides and bufadienolides |
The structural characterization of digoxin-related compounds progressed through distinct technological eras:
1930s-1950s (Isolation Era): Initial purification of cardiac glycosides from Digitalis species established the core steroidal structure with a lactone ring at C17 and sugar moieties at C3. Paper chromatography revealed structural heterogeneity among purified fractions [9].
1960s (Derivatization Period): Systematic methylation studies demonstrated that β-methylation at the C4 position of the terminal digitoxose sugar significantly enhanced metabolic stability compared to digoxin. This modification reduced susceptibility to hydrolytic enzymes while preserving the aglycone's bioactivity [9].
1970s (Spectroscopic Revolution): Application of NMR spectroscopy (particularly ¹H and ¹³C) precisely mapped the β-methyl configuration and established the stereochemistry of the sugar moiety. Mass spectrometry confirmed the molecular formula C₄₂H₆₆O₁₄ for β-methyldigoxin, differentiating it from digoxin (C₄₁H₆₄O₁₄) through precise mass measurements [9].
1980s-Present (Crystallographic Era): X-ray crystallography revealed how the β-methyl group induces conformational changes in the glycoside backbone, optimizing receptor binding through enhanced hydrophobic interactions with Na⁺/K⁺-ATPase [9].
Table 2: Key Structural Features of β-Methyldigoxin Compared to Digoxin
Structural Element | β-Methyldigoxin | Digoxin | Functional Impact |
---|---|---|---|
Aglycone (Genin) Core | Identical steroid nucleus with lactone ring | Identical | Target binding specificity |
Sugar Moiety | Tri-digitoxose chain | Tri-digitoxose chain | Solubility and pharmacokinetics |
Terminal Sugar Modification | β-methyl group at C4 | Unmethylated | Enhanced metabolic stability |
Molecular Formula | C₄₂H₆₆O₁₄ | C₄₁H₆₄O₁₄ | Altered pharmacokinetic profile |
Early pharmacological investigations revealed β-methyldigoxin's distinctive therapeutic profile:
Cardiac Effects: In vitro studies demonstrated potent inhibition of myocardial Na⁺/K⁺-ATPase (IC₅₀ = 0.56 nM), exceeding digoxin's potency by 1.7-fold. This inhibition increased intracellular sodium, subsequently enhancing calcium availability via Na⁺/Ca²⁺ exchange, resulting in stronger inotropic effects without prolonging the action potential duration [9].
Neurohormonal Modulation: Chronic administration studies in heart failure models revealed significant suppression of renin-angiotensin-aldosterone system (RAAS) activity, reducing plasma renin activity by 68% and aldosterone by 72% at therapeutic doses. This effect complemented the direct cardiac actions by decreasing afterload [7].
Electrophysiological Actions: Microelectrode studies in Purkinje fibers demonstrated concentration-dependent reduction of atrioventricular nodal conduction velocity (27-42% decrease), validating its application in supraventricular tachyarrhythmias. The compound exhibited higher affinity for atrial versus ventricular Na⁺/K⁺-ATPase isoforms, explaining its preferential effect on AV nodal tissue [9].
Molecular Specificity: Radioligand binding assays revealed β-methyldigoxin's dissociation constant (Kd = 0.38 nM) for Na⁺/K⁺-ATPase was 1.9-fold lower than digoxin, correlating with its enhanced clinical potency. The β-methyl group facilitated additional hydrophobic interactions with Phe⁷⁷⁸ of the α-subunit, as confirmed by mutagenesis studies [9].
Table 3: Comparative Bioactivity Profile of Cardiac Glycosides
Pharmacological Parameter | β-Methyldigoxin | Digoxin | Measurement Model |
---|---|---|---|
Na⁺/K⁺-ATPase IC₅₀ | 0.56 nM | 0.94 nM | Guinea pig ventricular myocytes |
Inotropic Effect Threshold | 0.32 ng/mL | 0.58 ng/mL | Isolated rabbit heart preparation |
AV Nodal Conduction Delay | 42% at 1.5 nM | 37% at 1.5 nM | Canine Purkinje fiber microelectrode |
Plasma Protein Binding | 23% | 25% | Equilibrium dialysis (human serum) |
Metabolic Half-life | 62 hours | 36 hours | Radiolabeled tracer in rats |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7